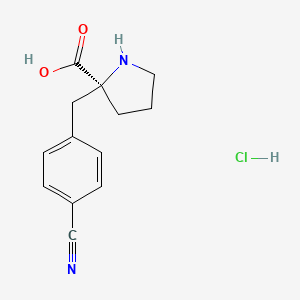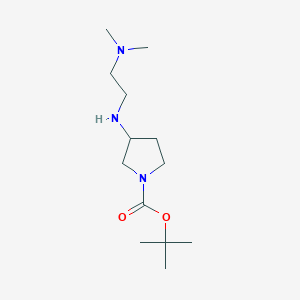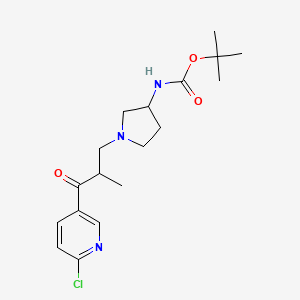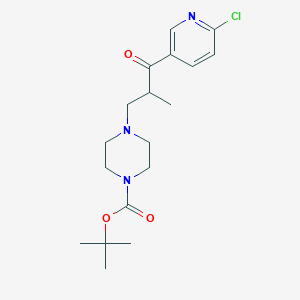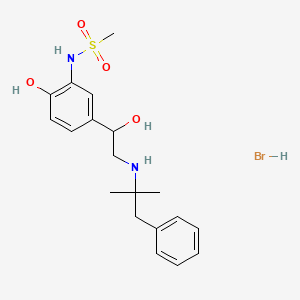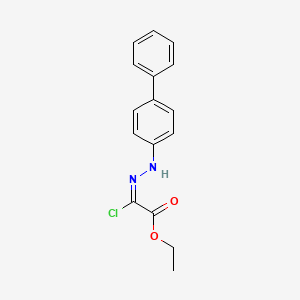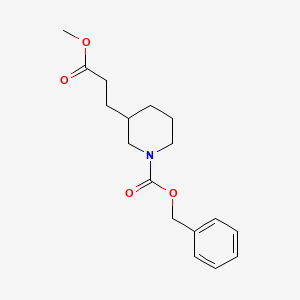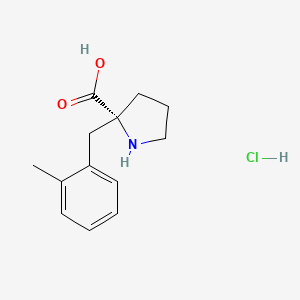
(R)-2-(2-Methylbenzyl)pyrrolidine-2-carboxylic acid hydrochloride
説明
Pyrrolidine derivatives, such as N-Boc-pyrrolidine, are a class of organic compounds that contain a pyrrolidine ring, a five-membered ring with one nitrogen atom . They are used as building blocks in the synthesis of various organic compounds .
Synthesis Analysis
N-Boc-pyrrolidine can undergo α-arylation in the presence of a palladium catalyst with high enantioselectivity . It may be used in the synthesis of 2-aryl-N-boc-pyrrolidines, scalemic 2-pyrrolidinylcuprates, and 2-alkenyl-N-Boc-pyrrolidines .
Molecular Structure Analysis
The molecular structure of N-Boc-pyrrolidine, a similar compound, is represented by the SMILES string CC(C)(C)OC(=O)N1CCCC1 . The empirical formula is C9H17NO2 .
Chemical Reactions Analysis
N-Boc-pyrrolidine has been reported to have a reactivity towards C-H insertion reaction that is 2000 times more than cyclohexane .
Physical And Chemical Properties Analysis
N-Boc-pyrrolidine, a similar compound, is a liquid at room temperature with a density of 0.977 g/mL at 25 °C . It has a refractive index of 1.449 and a boiling point of 80 °C at 0.2 mmHg .
科学的研究の応用
Organic Synthesis and Stereochemistry
In organic synthesis, the structural characteristics of pyrrolidine derivatives, including (R)-2-(2-Methylbenzyl)pyrrolidine-2-carboxylic acid hydrochloride, facilitate the development of complex molecular architectures. For instance, the synthesis of optically pure 2-(1-hydroxybenzyl)piperidine and pyrrolidine showcases the importance of stereochemistry in creating compounds with desired biological activities. These syntheses involve reactions that emphasize control over stereoselectivity, crucial for producing pharmaceutically relevant molecules (Rajalakshmi et al., 2013; Ruano, Alemán, & Cid, 2006).
Catalysis and Material Science
The field of catalysis benefits from the unique properties of pyrrolidine derivatives, leveraging these compounds in the synthesis of complex molecular frameworks. For example, studies on rhodium-catalyzed reactions demonstrate the utility of pyrrolidine-based ligands in achieving high regioselectivity and efficiency in organic transformations. Such applications underscore the role of these compounds in facilitating chemical reactions with precision and environmental friendliness (Di Giuseppe et al., 2012).
Pharmaceutical Research and Development
In pharmaceutical research, pyrrolidine derivatives serve as key intermediates in the synthesis of drugs, highlighting their contribution to the development of new therapeutic agents. The synthesis and characterization of novel chiral auxiliaries based on pyrrolidine frameworks exemplify the compound's significance in producing enantiomerically pure substances, essential for drug efficacy and safety (Belokon’ et al., 2002). These studies not only advance synthetic methodologies but also contribute to the understanding of structure-activity relationships in medicinal chemistry.
Advanced Materials and Polymer Science
The versatility of (R)-2-(2-Methylbenzyl)pyrrolidine-2-carboxylic acid hydrochloride extends into the realm of material science, where its derivatives aid in the synthesis of high-performance polymers. Research on poly(amide-imide)s derived from pyrrolidine-based dicarboxylic acids demonstrates the potential of these materials in applications requiring thermal stability, mechanical strength, and chemical resistance (Hajibeygi, Faghihi, & Shabanian, 2011). Such developments are crucial for advancing technologies in aerospace, electronics, and environmental engineering.
Safety and Hazards
特性
IUPAC Name |
(2R)-2-[(2-methylphenyl)methyl]pyrrolidine-2-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2.ClH/c1-10-5-2-3-6-11(10)9-13(12(15)16)7-4-8-14-13;/h2-3,5-6,14H,4,7-9H2,1H3,(H,15,16);1H/t13-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDBIBJDHAAXDCY-BTQNPOSSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CC2(CCCN2)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1C[C@]2(CCCN2)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40661593 | |
| Record name | 2-[(2-Methylphenyl)methyl]-L-proline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40661593 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-2-(2-Methylbenzyl)pyrrolidine-2-carboxylic acid hydrochloride | |
CAS RN |
1217859-15-8 | |
| Record name | 2-[(2-Methylphenyl)methyl]-L-proline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40661593 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[3-(Trifluoromethoxy)phenyl]ethan-1-ol](/img/structure/B1500218.png)
![2-Chloro-2-[2-(2-chloro-4-methylphenyl)hydrazono]-N-phenylacetamide](/img/structure/B1500221.png)
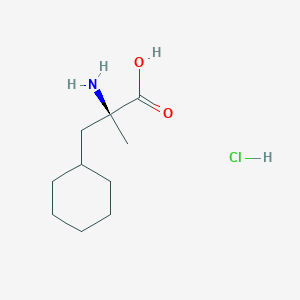
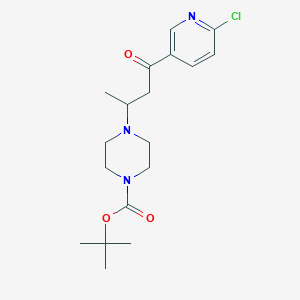
![4-(2,7-Dioxo-[1,3]diazepan-1-yl)benzenesulfonylchloride](/img/structure/B1500230.png)
